molecular formula C7H9BrN2 B1527636 3-Amino-5-bromo-2-ethylpyridine CAS No. 1093819-32-9

3-Amino-5-bromo-2-ethylpyridine

Cat. No. B1527636
CAS RN: 1093819-32-9
M. Wt: 201.06 g/mol
InChI Key: WQIMBKKSDPMLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromo-2-ethylpyridine is an organic compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol . It is not intended for human or veterinary use and is used only for research purposes.


Molecular Structure Analysis

The InChI code for 3-Amino-5-bromo-2-ethylpyridine is 1S/C7H9BrN2/c1-2-7-6 (9)3-5 (8)4-10-7/h3-4H,2,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Amino-5-bromo-2-ethylpyridine is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

Pharmacology

3-Amino-5-bromo-2-ethylpyridine: is a compound that can be utilized in the development of new pharmacological agents. Its structure allows for the creation of derivatives that may act as potential therapeutic agents. The compound’s reactivity with various functional groups makes it a valuable starting material in drug synthesis, particularly in the design of molecules that can interact with biological targets .

Material Science

In material science, 3-Amino-5-bromo-2-ethylpyridine can contribute to the synthesis of novel materials with specific properties. Its incorporation into polymers or coatings could lead to materials with enhanced thermal stability or unique electronic characteristics, which are essential for developing advanced materials for technological applications .

Chemical Synthesis

This compound serves as a versatile intermediate in chemical synthesis. It can undergo various reactions, including substitution, to yield complex organic molecules. Its presence in a synthetic pathway can introduce functional groups that are pivotal for the final properties of the synthesized compounds .

Chromatography

3-Amino-5-bromo-2-ethylpyridine: may be used as a standard or a reagent in chromatographic techniques. Its well-defined properties allow for its use in method development and calibration processes in high-performance liquid chromatography (HPLC), aiding in the accurate analysis of complex mixtures .

Analytical Research

In analytical research, the compound can be employed in the development of analytical methods. Its distinct chemical behavior can be exploited in the qualitative and quantitative determination of substances, especially in the development of new assays and diagnostic tools .

Life Science Research

Within life sciences, 3-Amino-5-bromo-2-ethylpyridine could be used in molecular biology or biochemistry as a building block for synthesizing compounds that interact with biological macromolecules, potentially influencing the study of protein-ligand interactions and enzyme mechanisms .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

5-bromo-2-ethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-2-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIMBKKSDPMLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-2-ethylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-bromo-2-ethylpyridine
Reactant of Route 2
Reactant of Route 2
3-Amino-5-bromo-2-ethylpyridine
Reactant of Route 3
Reactant of Route 3
3-Amino-5-bromo-2-ethylpyridine
Reactant of Route 4
Reactant of Route 4
3-Amino-5-bromo-2-ethylpyridine
Reactant of Route 5
Reactant of Route 5
3-Amino-5-bromo-2-ethylpyridine
Reactant of Route 6
Reactant of Route 6
3-Amino-5-bromo-2-ethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.